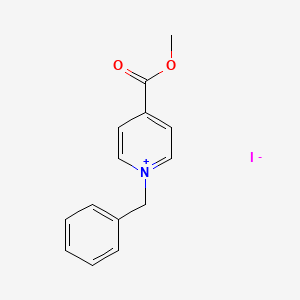
1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C14H14INO2. It is a pyridinium salt, characterized by the presence of a benzyl group and a methoxycarbonyl group attached to the pyridine ring. This compound is known for its stability and unique reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide typically involves the quaternization of 4-(methoxycarbonyl)pyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated purification systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts or benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the context of neurodegenerative diseases, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission.
Comparación Con Compuestos Similares
1-Ethyl-4-(methoxycarbonyl)pyridin-1-ium iodide: Similar structure but with an ethyl group instead of a benzyl group.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Contains a dimethylamino group instead of a methoxycarbonyl group.
1-Benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide: Similar structure with a fluorine atom at the 3-position of the pyridine ring.
Uniqueness: 1-Benzyl-4-(methoxycarbonyl)pyridin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1216-01-9 |
|---|---|
Fórmula molecular |
C14H14INO2 |
Peso molecular |
355.17 g/mol |
Nombre IUPAC |
methyl 1-benzylpyridin-1-ium-4-carboxylate;iodide |
InChI |
InChI=1S/C14H14NO2.HI/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AMYNTNLZCSVDNE-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


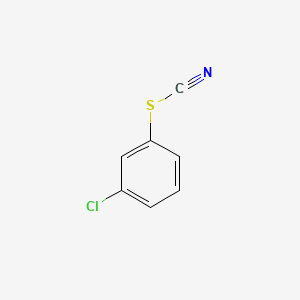
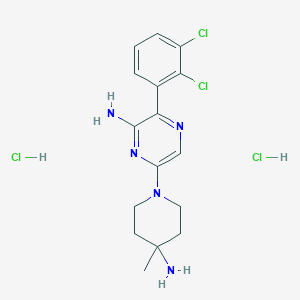
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
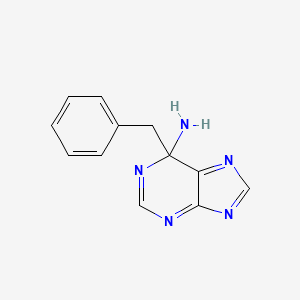
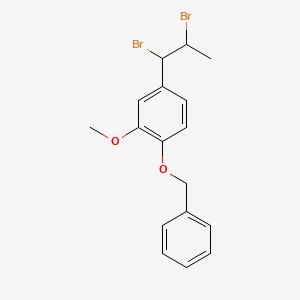
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
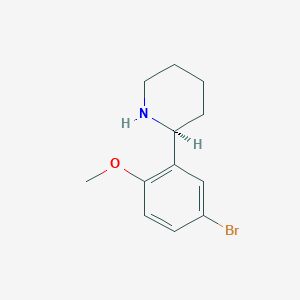
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
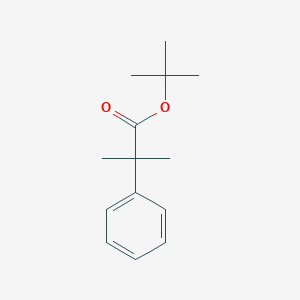
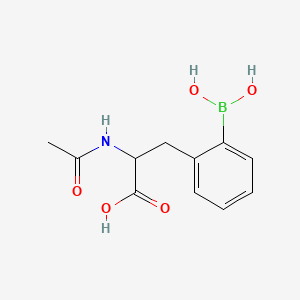


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
